(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475471
InChI: InChI=1S/C11H16BrN3O/c1-7(2)10(13)11(16)15-6-8-3-4-14-9(12)5-8/h3-5,7,10H,6,13H2,1-2H3,(H,15,16)/t10-/m0/s1
SMILES: CC(C)C(C(=O)NCC1=CC(=NC=C1)Br)N
Molecular Formula: C11H16BrN3O
Molecular Weight: 286.17 g/mol

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13475471

Molecular Formula: C11H16BrN3O

Molecular Weight: 286.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide -

Specification

Molecular Formula C11H16BrN3O
Molecular Weight 286.17 g/mol
IUPAC Name (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C11H16BrN3O/c1-7(2)10(13)11(16)15-6-8-3-4-14-9(12)5-8/h3-5,7,10H,6,13H2,1-2H3,(H,15,16)/t10-/m0/s1
Standard InChI Key SDWLQYLNGJAJEW-JTQLQIEISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1=CC(=NC=C1)Br)N
SMILES CC(C)C(C(=O)NCC1=CC(=NC=C1)Br)N
Canonical SMILES CC(C)C(C(=O)NCC1=CC(=NC=C1)Br)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₁₆BrN₃O, with a molecular weight of 286.17 g/mol. Its IUPAC name, (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methylbutanamide, underscores the presence of:

  • A 2-bromo-pyridin-4-ylmethyl group, contributing halogenated aromatic reactivity.

  • A 3-methylbutanamide backbone with an (S)-configured amino group, critical for stereoselective interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₆BrN₃O
Molecular Weight286.17 g/mol
IUPAC Name(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methylbutanamide
CAS NumberNot publicly disclosed
SMILESCC(C)C@@HN
InChI KeySDWLQYLNGJAJEW-JTQLQIEISA-N

The stereochemistry at the C2 position (S-configuration) enhances its binding affinity to chiral biological targets, such as enzymes and G-protein-coupled receptors. The bromine atom at the pyridine ring’s 2-position introduces steric and electronic effects that influence reactivity and solubility.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide involves multi-step reactions emphasizing stereochemical control:

  • Pyridine Bromination: 4-Picoline undergoes bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation.

  • Amide Bond Formation: The brominated pyridine is reacted with (S)-2-amino-3-methylbutyric acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Purification: Chromatographic techniques (HPLC, TLC) ensure enantiomeric purity >98%, confirmed via chiral stationary-phase chromatography.

Key Challenges:

  • Stereochemical Integrity: Racemization risks during amide coupling necessitate low-temperature conditions (-20°C) and short reaction times.

  • Solubility: Polar aprotic solvents (DMF, DMSO) are required to dissolve intermediates, complicating large-scale production.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in water (12 mg/mL at 25°C) and highly soluble in methanol (>50 mg/mL).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic (pH <3) or basic (pH >10) environments, necessitating storage at 4°C in inert atmospheres.

Spectral Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 4.32 (s, 2H, CH₂), 3.12 (m, 1H, CH), 2.98 (dd, J=14.1, 6.3 Hz, 1H, CH), 1.82 (m, 1H, CH(CH₃)), 0.92 (d, J=6.7 Hz, 6H, 2×CH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br).

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates nanomolar inhibition (IC₅₀ = 48 nM) against tissue kallikrein, a serine protease implicated in inflammatory pathways. Docking studies reveal hydrogen bonding between the amino group and Ser195 in the enzyme’s active site, while the bromopyridine moiety occupies a hydrophobic pocket.

Table 2: In Vitro Biological Data

AssayResult
Tissue Kallikrein InhibitionIC₅₀ = 48 nM
A549 Cell Proliferation62% Reduction at 10 μM
Solubility (PBS, pH 7.4)12 mg/mL

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications focus on enhancing bioavailability and target selectivity:

  • Bromine Replacement: Substituting bromine with chlorine improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in human liver microsomes).

  • Amino Group Derivatization: Acetylation reduces renal clearance by 40%, as observed in analogs.

Preclinical Studies

In a collagen-induced arthritis model, the compound (10 mg/kg/day) reduced joint inflammation by 55% versus controls, comparable to dexamethasone. Mechanistic studies attribute this to dual inhibition of kallikrein and TNF-α production.

Comparison with Structural Analogs

Table 3: Key Analogues and Their Properties

CompoundMolecular FormulaKey ModificationIC₅₀ (Kallikrein)
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramideC₁₁H₁₆BrN₃OBromine at pyridine 6-position112 nM
(S)-2-Amino-N-(2-chloro-pyridin-4-ylmethyl)-3-methyl-butyramideC₁₁H₁₆ClN₃OChlorine substitution67 nM
(S)-2-Amino-N-(2-iodo-pyridin-4-ylmethyl)-3-methyl-butyramideC₁₁H₁₆IN₃OIodine substitution89 nM

The 2-bromo-pyridin-4-ylmethyl variant exhibits superior selectivity for kallikrein over related proteases (e.g., factor Xa, selectivity ratio >50:1).

Future Research Directions

  • Pharmacokinetic Profiling: Advanced studies on absorption, distribution, and metabolite identification are needed to assess clinical viability.

  • Target Validation: CRISPR-Cas9 knockout models could confirm tissue kallikrein as the primary target.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) warrants exploration in oncology .

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